Tn Antigen

Description

Structure

3D Structure

Properties

IUPAC Name |

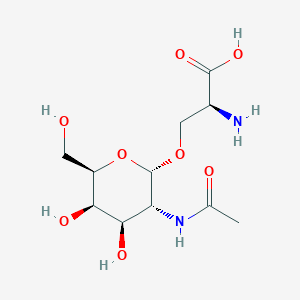

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-WKWISIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67262-86-6 | |

| Record name | O-(N-acetyl-alpha-D-galactosaminyl)-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Tn Antigen: Structure and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tumor-associated carbohydrate antigen (TACA), the Tn antigen. We will delve into its core structure, its biological significance in the context of O-glycosylation, and detail various chemical synthesis strategies that have been developed for its production. This document is intended to be a valuable resource for researchers in glycobiology, oncology, and medicinal chemistry, providing both foundational knowledge and practical insights into the synthesis and application of this important biomolecule.

The Structure of the this compound

The this compound is a monosaccharide structure defined as an N-acetylgalactosamine (GalNAc) residue linked via an α-O-glycosidic bond to the hydroxyl group of either a serine (Ser) or threonine (Thr) amino acid residue within a polypeptide chain.[1][2] Its chemical structure is formally denoted as GalNAcα1-O-Ser/Thr.[1][2]

The this compound represents the initial step in mucin-type O-glycosylation, a common post-translational modification of proteins.[2] In healthy cells, the this compound is typically further glycosylated by the enzyme Core 1 β1,3-galactosyltransferase (T-synthase) to form the Core 1 structure, also known as the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr).[2] The T antigen is a precursor for the biosynthesis of more complex O-glycans.[3] However, in many types of cancer, the O-glycosylation pathway is truncated, leading to the accumulation and exposure of the this compound on the cell surface. This aberrant expression makes the this compound a significant tumor-associated carbohydrate antigen.[1][2]

Chemical Synthesis of the this compound

The chemical synthesis of the this compound and glycopeptides containing this motif is crucial for the development of cancer vaccines, diagnostic tools, and for studying its biological functions. Various strategies have been developed, primarily focusing on the stereoselective formation of the α-O-glycosidic linkage and the use of appropriate protecting group strategies.

Key Synthetic Strategies

Several key methodologies have been employed for the synthesis of the this compound:

-

Koenigs-Knorr Glycosylation: This classical method involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a silver or mercury salt.[4] For the synthesis of the this compound, an acetylated glycosyl bromide of galactose can be reacted with a protected serine or threonine derivative.[5] The stereochemical outcome is influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[4]

-

Use of Azido-Sugar Donors: To favor the formation of the desired α-glycosidic bond, 2-azido-2-deoxygalactosyl donors are frequently used. The azido (B1232118) group at the C-2 position is non-participating, which helps to direct the stereoselectivity towards the α-anomer. The azido group can later be reduced and acetylated to yield the N-acetyl group of GalNAc.[6][7]

-

Nickel-Catalyzed Glycosylation: More recent methods have utilized nickel catalysis for the stereoselective synthesis of 1,2-cis-2-amino glycosides, offering an efficient route to the this compound. This approach can provide high α-selectivity under mild reaction conditions.[8]

-

Solid-Phase Peptide Synthesis (SPPS): For the synthesis of glycopeptides containing the this compound, the building block approach is widely used. A pre-synthesized Fmoc-protected Tn-amino acid (Fmoc-Ser(GalNAc)-OH or Fmoc-Thr(GalNAc)-OH) is incorporated into the peptide chain during standard solid-phase peptide synthesis.[1][6]

Quantitative Data from Synthetic Approaches

The efficiency of different synthetic routes can be compared by examining the yields of key steps. The following table summarizes representative yields for the synthesis of this compound building blocks and glycopeptides from various reported methods.

| Synthetic Step | Glycosyl Donor | Glycosyl Acceptor | Method | Yield (%) | Reference |

| Glycosylation | 2-azido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-galactopyranosyl bromide | Fmoc-Thr-OBn | Koenigs-Knorr | ~60% | [6] |

| Glycosylation | C(2)-para-(trifluoromethyl)benzylidenamino trichloroacetimidate (B1259523) donor | Cbz-protected threonine | Nickel-catalyzed | 81% (α:β = 15:1) | [8] |

| Glycosylation | 2-azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranose-1-O-trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf promoted | 92% (α:β > 20:1) | [9] |

| SPPS of MUC1-Tn | Fmoc-Ser(Ac3GalNAc)-OH, Fmoc-Thr(Ac3GalNAc)-OH | Rink Amide resin | Automated SPPS | Not reported | [10] |

| SPPS of IgA-Tn | Fmoc-Ser(Ac3GalNAc)-OH, Fmoc-Thr(Ac3GalNAc)-OH | Wang resin | Manual SPPS | Not reported | [1] |

Experimental Protocols

This protocol describes a general procedure for the glycosylation of a protected serine acceptor with a peracetylated galactosyl bromide donor.

Materials:

-

Peracetylated galactosyl bromide

-

Fmoc-Ser-OBn (N-α-Fmoc-O-benzyl-L-serine)

-

Silver triflate (AgOTf)

-

2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of Fmoc-Ser-OBn (1.0 eq.) and DTBMP (1.5 eq.) in anhydrous DCM at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves.

-

After stirring for 30 minutes, add a solution of peracetylated galactosyl bromide (1.2 eq.) in anhydrous DCM.

-

Add a solution of AgOTf (1.2 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected Tn-serine derivative.

This protocol outlines the general steps for the solid-phase synthesis of a glycopeptide containing the this compound using an Fmoc-protected Tn-amino acid building block.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Ser(Ac3GalNAc)-OH or Fmoc-Thr(Ac3GalNAc)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Piperidine (B6355638) (20% in DMF)

-

TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Glycosylated Amino Acid Coupling: For the incorporation of the this compound, use the Fmoc-Ser(Ac3GalNAc)-OH or Fmoc-Thr(Ac3GalNAc)-OH building block in the coupling step.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the glycopeptide from the resin and remove the acid-labile side-chain protecting groups.

-

Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

-

Characterization: Characterize the purified glycopeptide by mass spectrometry and NMR spectroscopy.

Biological Signaling Pathways Involving the this compound

The aberrant expression of the this compound on cancer cells has profound effects on cellular signaling, contributing to tumor progression, immune evasion, and metastasis. Two key signaling pathways influenced by the this compound are the Macrophage Galactose-type Lectin (MGL) pathway and the Epidermal Growth Factor Receptor (EGFR)/Focal Adhesion Kinase (FAK) pathway.

This compound Interaction with Macrophage Galactose-type Lectin (MGL)

MGL is a C-type lectin receptor expressed on the surface of dendritic cells and macrophages.[12][13] It specifically recognizes terminal GalNAc residues, such as the this compound.[12] The interaction between the this compound on cancer cells and MGL on immune cells can lead to an immunosuppressive tumor microenvironment.[14][15] This interaction can trigger downstream signaling in the immune cells, including the phosphorylation of extracellular signal-regulated kinase (ERK), which can modulate cytokine production and T-cell responses.[12]

Crosstalk with EGFR and FAK Signaling

The expression of this compound on cancer cells has been linked to the activation of the EGFR and FAK signaling pathways, which are critical for cell proliferation, survival, and migration.[16][17][18] While the direct mechanism of how this compound expression leads to EGFR/FAK activation is still under investigation, it is hypothesized that the altered glycosylation status of cell surface receptors, including integrins, may influence their conformation and signaling capacity. This crosstalk can lead to enhanced cancer cell invasion and metastasis.[16][18]

Characterization and Purification of Synthetic this compound and Glycopeptides

The purity and structural integrity of synthetic this compound derivatives and glycopeptides are paramount for their use in biological studies and as therapeutic agents.

Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of synthetic glycopeptides.[10][11] Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the glycopeptides. A gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the glycopeptides from a C18 column.[10][11]

Characterization

A combination of analytical techniques is used to confirm the identity and purity of the synthesized molecules:

-

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight of the synthetic glycopeptides, confirming the correct sequence and glycosylation.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthetic building blocks and the final glycopeptides.[8] NMR spectroscopy can confirm the stereochemistry of the glycosidic linkage and the correct attachment of the sugar to the amino acid.[3][8]

The following table provides representative spectroscopic data for a key this compound building block.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| Fmoc-Ser(Ac3GalNAc)-OH | 7.77 (d, 2H), 7.59 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 5.75 (d, 1H), 5.32 (d, 1H), 4.96 (d, 1H), 4.45-4.10 (m, 6H), 3.95 (m, 1H), 2.15 (s, 3H), 2.03 (s, 3H), 1.99 (s, 3H), 1.92 (s, 3H) | 171.2, 170.6, 170.2, 170.1, 156.4, 143.8, 141.3, 127.7, 127.1, 125.2, 119.9, 97.8, 68.4, 67.8, 67.1, 61.9, 53.8, 49.9, 46.7, 23.1, 20.7, 20.6 | [19][20][21] |

Conclusion

The this compound, due to its aberrant expression in a wide range of cancers, remains a highly significant target for the development of novel cancer diagnostics and therapeutics. The chemical synthesis of the this compound and its glycopeptide derivatives is a critical enabling technology in this field. This guide has provided a detailed overview of the structure of the this compound, the major strategies for its chemical synthesis, and its involvement in key cancer-related signaling pathways. The provided quantitative data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers working to unravel the complexities of cancer glycobiology and to develop the next generation of targeted therapies.

References

- 1. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (this compound) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scalable Synthesis of Fmoc-Protected GalNAc-Threonine Amino Acid and this compound via Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Human T Cell Activation Results in Extracellular Signal-regulated Kinase (ERK)-Calcineurin-dependent Exposure of this compound on the Cell Surface and Binding of the Macrophage Galactose-type Lectin (MGL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The this compound promotes lung tumor growth by fostering immunosuppression and angiogenesis via interaction with Macrophage Galactose-type lectin 2 (MGL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crosstalk between EGFR and integrin affects invasion and proliferation of gastric cancer cell line, SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosstalk between EGFR and integrin affects invasion and proliferation of gastric cancer cell line, SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specific crosstalk between EGFR and integrin αvβ5 promotes carcinoma cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fmoc-Ser GalNAc(Ac)3-a- D -OH 95 120173-57-1 [sigmaaldrich.com]

- 20. sussex-research.com [sussex-research.com]

- 21. chempep.com [chempep.com]

The Tn Antigen: A Historical and Technical Guide for Cancer Research

Executive Summary

The Tn antigen (Thomsen-nouveau antigen), a truncated O-glycan consisting of a single N-acetylgalactosamine residue alpha-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr), has emerged as a significant tumor-associated carbohydrate antigen (TACA). Its expression is largely restricted in healthy tissues but becomes abundant in a majority of human carcinomas, where it is correlated with poor prognosis and metastatic potential. This technical guide provides a comprehensive overview of the historical context of the this compound's discovery, its biosynthesis, its role in tumor immunology, and detailed protocols for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and glycobiology.

Historical Context and Discovery

The journey to understanding the significance of the this compound began with early observations of related blood group antigens. A pivotal moment was the description of the "Tn polyagglutinability syndrome" in 1957 by Moreau and colleagues, who identified an unusual antigen on the erythrocytes of a patient with a rare hemolytic anemia.[1] This antigen was named "T antigen nouvelle" or Tn, acknowledging its relationship to the previously discovered Thomsen-Friedenreich (T) antigen.[2] The precise structure of the this compound was later elucidated in 1975 by Dahr and colleagues, who identified it as GalNAcα1-O-Ser/Thr.[3]

Further research, notably by Georg F. Springer, established the connection between the this compound and cancer, revealing its high prevalence in various carcinomas.[4] This led to its classification as an oncofetal antigen, as it is a precursor in the normal biosynthesis of more complex O-glycans that is unmasked in malignant cells.[5]

This compound Biosynthesis and Expression in Cancer

The expression of the this compound is a direct consequence of aberrant O-glycosylation, a common feature of cancer cells. In healthy cells, the this compound is a transient intermediate in the Golgi apparatus. It is synthesized by the addition of GalNAc to serine or threonine residues of a polypeptide, a reaction catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). Subsequently, the T-synthase (Core 1 β1,3-galactosyltransferase) adds a galactose residue to the this compound, forming the Core 1 structure (T antigen), which is the precursor for most extended O-glycans. The proper folding and activity of T-synthase are dependent on a specific molecular chaperone called Cosmc, encoded by the C1GALT1C1 (COSMC) gene on the X chromosome.[3][6]

In many cancer cells, somatic mutations or epigenetic silencing of the C1GALT1 or COSMC genes lead to a non-functional T-synthase.[7] This enzymatic block prevents the elongation of the O-glycan chain beyond the initial GalNAc residue, resulting in the accumulation and cell surface expression of the this compound.[3][6]

Quantitative Data on this compound in Cancer

The this compound is expressed in a high percentage of various human carcinomas. The following tables summarize its prevalence in different cancer types and the binding affinities of common detection reagents.

Table 1: Expression of this compound in Human Carcinomas

| Cancer Type | Percentage of Tn-Positive Cases (%) | References |

| Colorectal Cancer | 72 - 86 | [1][8] |

| Breast Cancer | ~57 | [9] |

| Pancreatic Cancer | ~53 | [9] |

| Esophageal Adenocarcinoma | ~71 | [10] |

| Gastric Carcinomas | High, associated with poor prognosis | [11] |

| Lung Adenocarcinomas | High, associated with poor prognosis | [11] |

| Cervical Cancer | High, associated with metastatic potential | [11] |

Table 2: Binding Affinities of Lectins and Antibodies to this compound and Related Structures

| Reagent | Ligand | Binding Affinity Constant | Reference |

| Vicia villosa Lectin B4 (VVLB4) | 2-Dansylamino-2-deoxy-D-galactose (GalNDns) | Ka = 7.33 x 104 M-1 | [12] |

| Vicia villosa Lectin B4 (VVLB4) | UDP-GalNAc | Ka = 2.8 x 105 M-1 | [7] |

| Helix pomatia Agglutinin (HPA) | GalNAc | Kd in the 10-4 M range | [13] |

| Recombinant HPAI | GalNAc-BSA | Kd = 0.60 nM | [14] |

| Recombinant HPAII | GalNAc-BSA | Kd = 2.00 nM | [14] |

| Anti-Tn Immunotoxin (SM3GRNLY) | MUC1-Tn antigen | KD = 0.149 µM | [15] |

Ka = Association constant; Kd/KD = Dissociation constant. A higher Ka and a lower Kd/KD indicate higher affinity.[10][16]

Role in the Tumor Microenvironment and Immunosuppression

The expression of this compound on the surface of cancer cells is not merely a biomarker but actively contributes to an immunosuppressive tumor microenvironment. One of the key mechanisms is its interaction with the Macrophage Galactose-type Lectin (MGL), a C-type lectin receptor expressed on immature dendritic cells (DCs) and macrophages.[2][3]

When this compound, often presented on mucins like MUC1, binds to MGL on DCs, it triggers a signaling cascade that can lead to a tolerogenic phenotype.[17] This signaling involves the phosphorylation of ERK1,2 and the activation of NF-κB.[18] The outcome of this interaction is often an increase in the secretion of the anti-inflammatory cytokine IL-10 and a reduction in the proliferation and cytotoxic function of CD8+ T cells.[1][3] This creates an environment that is permissive to tumor growth and immune evasion.

Experimental Protocols

Accurate and reproducible detection of the this compound is crucial for both research and clinical applications. The following sections provide detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol outlines the steps for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene or a xylene substitute

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody (e.g., anti-Tn monoclonal antibody, such as ReBaGs6, at a recommended dilution) or biotinylated lectin (e.g., VVA or HPA)

-

HRP-conjugated secondary antibody (if using an unconjugated primary antibody)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

-

Primary Antibody/Lectin Incubation:

-

Incubate sections with the primary anti-Tn antibody or lectin at the optimal dilution overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 changes for 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection:

-

Counterstaining, Dehydration, and Mounting:

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

This protocol describes a direct ELISA for the detection and quantification of this compound-bearing glycoproteins.

Materials:

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6)

-

This compound-containing sample or standard

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Enzyme-conjugated anti-Tn antibody or lectin (e.g., HRP-conjugated)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating:

-

Washing and Blocking:

-

Detection Antibody/Lectin Incubation:

-

Substrate Addition and Measurement:

-

Wash the plate 4-5 times with wash buffer.[21]

-

Add 100 µl of TMB substrate solution to each well and incubate in the dark at room temperature until color develops (15-30 minutes).[23]

-

Add 50 µl of stop solution to each well to stop the reaction.[23]

-

Read the absorbance at 450 nm on a microplate reader.[23]

-

Mass Spectrometry-Based O-Glycoproteomics for this compound Site Mapping

The EXoO-Tn (Enzymatic and Chemical O-glycoproteomics for Tn-antigen) method allows for the large-scale mapping of Tn-glycosylation sites.

Procedure Overview:

-

Protein Digestion and Immobilization: Proteins extracted from cells or tissues are digested into peptides, which are then immobilized on a solid support.[24][25]

-

Enzymatic Tagging of this compound: The immobilized peptides are treated with the enzyme C1GalT1 and an isotopically labeled UDP-Galactose (UDP-Gal(13C6)). This specifically adds a labeled galactose to the this compound, converting it to a tagged Core 1 structure (Gal(13C6)-Tn). This isotopic tag allows for the specific identification of peptides that originally contained the this compound.[24][25]

-

Enzymatic Release of Glycopeptides: The enzyme OpeRATOR is used to specifically cleave the peptide backbone N-terminal to the serine or threonine residue that is modified with the tagged Core 1 structure. This releases the Tn-containing glycopeptides from the solid support.[24][25]

-

LC-MS/MS Analysis: The released glycopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation data allows for the identification of the peptide sequence and the precise site of the Tn glycosylation.[24][25]

Conclusion

The discovery of the this compound and the elucidation of its role in cancer biology represent a significant advancement in our understanding of tumor-associated carbohydrate antigens. Its high prevalence in a wide range of carcinomas and its involvement in immunosuppression make it a promising target for diagnostics, prognostics, and novel immunotherapies. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately detect and quantify the this compound, paving the way for further discoveries and the development of innovative cancer treatments.

References

- 1. This compound Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of the C-Type Lectin MGL by Terminal GalNAc Ligands Reduces the Glycolytic Activity of Human Dendritic Cells [frontiersin.org]

- 5. Ligand Recognition by the Macrophage Galactose-Type C-Type Lectin: Self or Non-Self?—A Way to Trick the Host’s Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemical analysis of this compound expression in colorectal adenocarcinoma and precursor lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vicia villosa B4 lectin inhibits nucleotide pyrophosphatase activity toward UDP-GalNAc specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of aberrant glycoproteins recognizable by Helix pomatia agglutinin in adrenal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. What is Antibody KD - Creative Diagnostics [creative-diagnostics.com]

- 11. The T/Tn-Specific Helix pomatia Lectin Induces Cell Death in Lymphoma Cells Negative for T/Tn Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbohydrate binding specificity of the Tn-antigen binding lectin from Vicia villosa seeds (VVLB4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and structural analysis of Helix pomatia agglutinin. A hexameric lectin with a novel fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification, Cloning, and Characterization of Two N-Acetylgalactosamine-binding Lectins from the Albumen Gland of Helix pomatia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 17. MGL Receptor and Immunity: When the Ligand Can Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting of macrophage galactose-type C-type lectin (MGL) induces DC signaling and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. mabtech.com [mabtech.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Tn Antigen in Cancer Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tn antigen (GalNAcα1-O-Ser/Thr), a truncated mucin-type O-glycan, represents a significant alteration in glycosylation frequently observed in cancer cells.[1] Its expression is rare in healthy tissues but becomes prominent in a majority of human carcinomas, including those of the breast, colon, lung, ovary, and pancreas.[2][3] The appearance of the this compound and its sialylated form, sialyl-Tn (STn), is strongly associated with cancer progression, metastasis, and poor prognosis, making them attractive targets for diagnostics and therapeutics.[4][5][6] This technical guide provides an in-depth exploration of the biosynthesis pathway of the this compound in cancer cells, detailing the molecular mechanisms, key enzymatic players, and experimental methodologies for its study.

The Core Biosynthesis Pathway of this compound

The biosynthesis of O-glycans is a post-translational modification that occurs in the Golgi apparatus.[7] It is initiated by the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a polypeptide chain.[8] This initial structure is the this compound.[1] In normal cells, the this compound is rapidly elongated into more complex O-glycans. However, in cancer cells, this process is often truncated, leading to the accumulation of Tn and STn antigens.

The central pathway involves a series of enzymatic steps, and its dysregulation in cancer is a key focus of this guide.

Initiation of O-Glycosylation: The Role of Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts)

The first committed step in mucin-type O-glycosylation is catalyzed by a family of 20 distinct polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts or GALNTs) in humans.[8][9] These enzymes are type II transmembrane proteins located in the Golgi apparatus.[9]

-

Function: GalNAc-Ts transfer GalNAc from the donor substrate UDP-GalNAc to serine and threonine residues of target proteins.[8]

-

Regulation in Cancer: The expression and localization of GalNAc-Ts are often altered in cancer.[6] Some isoforms, such as GalNAc-T3 and GalNAc-T6, are overexpressed in certain cancers and contribute to tumorigenesis.[10] In some instances, GalNAc-Ts can relocate from the Golgi to the endoplasmic reticulum, which is thought to prolong their activity and lead to increased this compound expression.[6]

Elongation vs. Truncation: The Critical Juncture

Following its synthesis, the this compound can be further processed by several glycosyltransferases. The two primary competing pathways are:

-

Elongation to the T antigen: The core 1 β1,3-galactosyltransferase (C1GalT1), also known as T-synthase, transfers a galactose (Gal) residue from UDP-Gal to the this compound, forming the core 1 structure, or T antigen (Galβ1-3GalNAcα1-O-Ser/Thr).[11]

-

Sialylation to the Sthis compound: The sialyltransferase ST6GalNAc-I can add a sialic acid (Neu5Ac) residue to the this compound, forming the sialyl-Tn (STn) antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr).[12]

In cancer, the pathway is often shunted away from T antigen formation and towards the accumulation of Tn and STn antigens.

The Gatekeeper: COSMC Chaperone and T-synthase Activity

The activity of T-synthase is critically dependent on a unique molecular chaperone called COSMC (Core 1 β3-Gal-T-specific molecular chaperone).[3]

-

Function of COSMC: COSMC is an endoplasmic reticulum (ER)-resident chaperone that is essential for the correct folding and stability of the newly synthesized T-synthase.[3] Without a functional COSMC, T-synthase is misfolded, inactive, and rapidly degraded via the proteasome.[3]

-

Dysfunction in Cancer: The primary mechanism for the widespread expression of the this compound in cancer is the inactivation of the T-synthase/COSMC axis. This can occur through:

-

Somatic mutations in the COSMC gene: The COSMC gene is located on the X chromosome, making it susceptible to inactivation through a single mutation in males or loss of heterozygosity in females.[3]

-

Epigenetic silencing of the COSMC promoter: Hypermethylation of the COSMC promoter can lead to transcriptional silencing and a lack of functional chaperone.[13]

-

Loss of T-synthase activity due to COSMC dysfunction creates a bottleneck in the O-glycosylation pathway, leading to the accumulation of the this compound precursor. This accumulated this compound then becomes a substrate for ST6GalNAc-I, leading to the co-expression of the Sthis compound.

Quantitative Data on Tn and Sthis compound Expression in Cancer

The expression of Tn and STn antigens is a common feature of many epithelial cancers, and their levels often correlate with disease progression and prognosis.

Table 1: Percentage of Tn and Sthis compound Expression in Various Human Carcinomas

| Cancer Type | This compound Expression (%) | Sialyl-Tn (STn) Antigen Expression (%) | Reference(s) |

| Breast Cancer | 45 - 95% | - | [2][14][15] |

| Colorectal Cancer | 62.7 - 86% | - | [4][16][17] |

| Ovarian Cancer | 69 - 71% | 87 - 87.5% | [18][19][20] |

| Pancreatic Cancer | 100% (acinar cells) | 97% | [12][21] |

| Lung Cancer | High expression in adenocarcinomas | - | [5][22] |

Table 2: Prognostic Significance of Tn and Sialyl-Tn Antigen Expression

| Cancer Type | Antigen | Association with Prognosis | Reference(s) |

| Breast Cancer | Tn | High expression correlates with shorter survival. | [14][15] |

| Colorectal Cancer | Tn | Correlates with metastatic potential. | [4] |

| Ovarian Cancer | Tn, STn | High expression associated with advanced stage, higher grade, and worse survival. | [6][18][19] |

| Lung Cancer | Tn | Associated with aggressiveness and poor prognosis. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis and expression of the this compound.

Protocol 1: Immunohistochemical (IHC) Staining of this compound in Paraffin-Embedded Tissues

This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-Tn monoclonal antibody or Biotinylated Vicia villosa lectin (VVL)

-

HRP-conjugated secondary antibody (if using an unconjugated primary antibody) or HRP-conjugated streptavidin (if using biotinylated VVL)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

Rinse with PBS.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody/Lectin Incubation:

-

Incubate sections with the primary anti-Tn antibody or biotinylated VVL at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody/Streptavidin Incubation:

-

Rinse slides with PBS.

-

If using an unconjugated primary antibody, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

If using biotinylated VVL, incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS.

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol 2: Glycosyltransferase Activity Assay

This protocol describes a non-radioactive method to measure the activity of GalNAc-Ts or C1GalT1.[23][24]

Materials:

-

Recombinant glycosyltransferase (e.g., GalNAc-T2, C1GalT1)

-

Acceptor peptide/glycopeptide substrate

-

Donor substrate: UDP-GalNAc or UDP-Gal

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl₂)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection system

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare the reaction mixture containing assay buffer, acceptor substrate, and the glycosyltransferase.

-

Initiate the reaction by adding the UDP-sugar donor substrate. The final reaction volume is typically 10-25 µL.

-

Include control reactions without the enzyme or without the acceptor substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

UDP Detection:

-

Add an equal volume of the UDP Detection Reagent to each well.

-

Mix briefly and incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate a UDP standard curve to convert the luminescence readings to the amount of UDP produced.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Table 3: Representative Kinetic Parameters for Key Glycosyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| GalNAc-T1 | MUC5AC-A3 (glycopeptide) | ~10 | ~0.3 | [25] |

| GalNAc-T2 | ANGPTL3 peptide | - | - | [26] |

| GalNAc-T3 | FGF23 peptide | ~100-200 | ~0.02-0.05 | [10][27] |

| C1GalT1 | Tn-containing glycopeptides | ~50-200 | - | [28] |

Note: Kinetic parameters are highly dependent on the specific acceptor substrate and assay conditions.

Protocol 3: COSMC Mutation Analysis by Sanger Sequencing

This protocol outlines the steps for identifying mutations in the COSMC gene from cancer cell lines.

Materials:

-

Genomic DNA extracted from cancer cells

-

PCR primers flanking the COSMC coding region

-

High-fidelity DNA polymerase and dNTPs

-

PCR thermal cycler

-

Agarose (B213101) gel electrophoresis system

-

PCR product purification kit

-

Sanger sequencing service

Procedure:

-

Primer Design:

-

Design PCR primers to amplify the entire coding sequence of the COSMC gene. Due to its location on the X chromosome, a single exon needs to be amplified.

-

-

PCR Amplification:

-

Perform PCR using the designed primers and genomic DNA as a template. Use a high-fidelity polymerase to minimize PCR errors.

-

Optimize PCR conditions (annealing temperature, extension time).

-

-

Verification of PCR Product:

-

Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

-

-

PCR Product Purification:

-

Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

-

-

Sanger Sequencing:

-

Send the purified PCR product and the corresponding forward and reverse sequencing primers to a sequencing facility.

-

-

Sequence Analysis:

-

Align the obtained sequences with the reference COSMC sequence from a public database (e.g., NCBI).

-

Identify any single nucleotide variations (SNVs), insertions, or deletions.

-

Analyze the potential impact of any identified mutations on the COSMC protein function (e.g., nonsense, frameshift, missense mutations).

-

Visualizations of Pathways and Workflows

Biosynthesis Pathway of Tn and STn Antigens in Cancer Cells

Caption: Biosynthesis of Tn and STn antigens in cancer.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis in cancer.

Conclusion

The aberrant biosynthesis of the this compound in cancer cells presents a complex yet promising field for cancer research and therapeutic development. The accumulation of Tn and its derivatives is a direct consequence of the dysregulation of key glycosyltransferases and the critical COSMC chaperone. Understanding the intricacies of this pathway at the molecular level is paramount for the development of novel diagnostic tools and targeted therapies. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the roles of truncated O-glycans in cancer and translating these findings into clinical applications.

References

- 1. Tumour-associated carbohydrate antigens in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Cosmc connection to the this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung Tumor Cells with Different this compound Expression Present Distinctive Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in Antibody Development against Tn and Sialyl-Tn Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular basis for fibroblast growth factor 23 O-glycosylation by GalNAc-T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revisiting the human polypeptide GalNAc-T1 and T13 paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of Tn, sialosyl Tn, and T antigens in human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The (Sialyl) this compound: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 14. Targeting this compound Suppresses Aberrant O‐Glycosylation‐Elicited Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. deepdyve.com [deepdyve.com]

- 16. Immunohistochemical analysis of this compound expression in colorectal adenocarcinoma and precursor lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Expression Defines an Immune Cold Subset of Mismatch-Repair Deficient Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tn and sialyl-Tn antigens as potential prognostic markers in human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mucin carbohydrate antigens (T, Tn, and sialyl-Tn) in human ovarian carcinomas: relationship with histopathology and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expression of Tn and sialyl-Tn antigens in tumor tissues of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sialyl-Tn glycan epitope as a target for pancreatic cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.ca]

- 25. An unusual dual sugar-binding lectin domain controls the substrate specificity of a mucin-type O-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Role of COSMC in Tn Antigen Expression: A Technical Guide for Researchers

Executive Summary

The expression of the Tn antigen (GalNAcα1-O-Ser/Thr) is a hallmark of aberrant O-glycosylation and is strongly associated with numerous cancers and other diseases, including Tn syndrome.[1][2] This truncated O-glycan is normally masked by further glycosylation, a process critically dependent on the enzyme Core 1 β1,3-galactosyltransferase (T-synthase). The activity of T-synthase is, in turn, governed by a unique molecular chaperone, COSMC (Core 1 β3-Gal-T-specific molecular chaperone), encoded by the C1GALT1C1 gene on the X chromosome.[1][3] This technical guide provides an in-depth exploration of the pivotal role of COSMC in regulating this compound expression, detailing the molecular mechanisms, the pathological consequences of COSMC dysfunction, and the experimental methodologies used to investigate this critical cellular process.

The Molecular Mechanism of COSMC-Mediated T-Synthase Activation

The canonical pathway of mucin-type O-glycosylation begins with the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a polypeptide, forming the this compound.[4] The T-synthase is the sole enzyme responsible for the subsequent step: the addition of a galactose (Gal) residue to the this compound to form the Core 1 structure (T antigen or Thomsen-Friedenreich antigen), Galβ1-3GalNAcα1-O-Ser/Thr.[1][4] This Core 1 structure is the precursor for the majority of extended O-glycans found on glycoproteins.[5]

The functionality of T-synthase is absolutely dependent on COSMC.[3][6] COSMC is a 318-amino acid, type II transmembrane protein that resides in the endoplasmic reticulum (ER).[1] Its primary function is to act as a specific molecular chaperone for the nascent T-synthase polypeptide.[1][3] In the ER, COSMC binds to the newly synthesized T-synthase, preventing its misfolding, aggregation, and subsequent degradation by the proteasome.[1] This chaperone activity is essential for the correct folding and dimerization of T-synthase into its active form, which can then traffic to the Golgi apparatus to perform its enzymatic function.[1]

In the absence of functional COSMC, T-synthase is unable to fold correctly and is rapidly targeted for ER-associated degradation (ERAD).[1] This leads to a complete loss of T-synthase activity, halting the O-glycosylation pathway at the this compound stage.[7] Consequently, glycoproteins that would normally carry complex O-glycans instead display the truncated this compound on the cell surface and on secreted proteins.[1]

Caption: Mechanism of COSMC action on T-synthase.

Pathologies Associated with COSMC Dysfunction

Mutations or epigenetic silencing of the C1GALT1C1 gene lead to a range of pathologies characterized by the aberrant expression of the this compound.

2.1. Tn Syndrome: This rare, acquired autoimmune disorder results from somatic mutations in the C1GALT1C1 gene in hematopoietic stem cells.[7][8] This leads to the expression of the this compound on all blood cell lineages, which can cause mild hemolytic anemia and thrombocytopenia due to the binding of naturally occurring anti-Tn antibodies.[8]

2.2. Cancer: The this compound is a well-established tumor-associated carbohydrate antigen (TACA), expressed in over 80% of human carcinomas, including those of the breast, colon, lung, and pancreas.[9][10] In many cancer cell lines and primary tumors, this compound expression is a direct consequence of somatic mutations or epigenetic silencing of the C1GALT1C1 gene.[9][10] High levels of this compound expression are often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[9][10]

2.3. IgA Nephropathy (IgAN): This common form of glomerulonephritis is characterized by the deposition of galactose-deficient IgA1 in the kidney mesangium. While the primary genetic cause is complex, some studies suggest that downregulation of COSMC expression in B lymphocytes contributes to the aberrant glycosylation of IgA1, a key pathogenic feature of the disease.

2.4. Embryonic Lethality: Complete knockout of the Cosmc gene in mice is embryonically lethal, with death occurring between embryonic days 10.5 and 12.5 due to widespread hemorrhaging.[11][12] This highlights the critical role of proper O-glycosylation in embryonic development.

Quantitative Data on COSMC Function and this compound Expression

The following tables summarize key quantitative findings from studies on COSMC and this compound.

Table 1: T-synthase Activity in COSMC-deficient and Control Cells

| Cell/Tissue Type | COSMC Status | T-synthase Activity (% of Control) | Reference |

| Mouse Embryonic Stem Cells | Wild-type | 100% | [11] |

| Mouse Embryonic Stem Cells | COSMC Knockout | Not detectable | [11] |

| TCKO Mouse Thymocytes | Wild-type (control) | 100% | [7] |

| TCKO Mouse Thymocytes | COSMC Knockout (heterogeneous) | Significantly reduced | [7] |

| Jurkat T-cells (human leukemia) | Mutated COSMC | ~2-5% | [9] |

| Advanced Alzheimer's Disease Brain | With COSMC coding mutations | 3-fold lower than without mutations | [13] |

| LS174T-Tn+ cells | Mutated COSMC | Decreased | [5] |

| LS174T-Tn+ cells | Transfected with wild-type COSMC | Increased | [5] |

Table 2: this compound Expression in Cancer Cell Lines with COSMC Alterations

| Cell Line | Cancer Type | COSMC Status | This compound Positive Cells (%) | Reference |

| HT-29 | Colorectal Carcinoma | Wild-type (Tn-) | Low | [14] |

| HT-29-Tn+ | Colorectal Carcinoma | Loss of COSMC coding sequence | High | [14] |

| Jurkat T-cells | T-cell Leukemia | Mutated COSMC | ~100% | [5] |

| LS174T | Colorectal Carcinoma | Heterogeneous | ~7% | [5] |

| MCF7 | Breast Cancer | Wild-type | Low | [15] |

| MCF7 | COSMC Knockout | 97.1% | [15] | |

| T47D | Breast Cancer | Wild-type | Low | [15] |

| T47D | COSMC Knockout | 98.3% | [15] |

Signaling Pathways Modulated by this compound Expression

The aberrant expression of the this compound on the cell surface can profoundly impact cellular signaling, contributing to the malignant phenotype of cancer cells.

4.1. Focal Adhesion Kinase (FAK) Signaling: Expression of the this compound has been shown to promote the phosphorylation of FAK and its downstream targets, p130cas and paxillin.[1] This activation of the FAK signaling pathway is associated with increased cell protrusion formation, invasiveness, and metastasis in breast cancer cells.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. The Cosmc connection to the this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel fluorescent assay for T-synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cosmc transfection decreases malignant behavior of Tn+ cells and enhances sensitivity to apoptosis when induced by Apo2L/TRAIL via alteration of O-glycan structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Clonal Hematopoiesis Mutations in Solid Tumor Patients Undergoing Unpaired Next-Generation Sequencing Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cosmc is required for T cell persistence in the periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A fluorescence-based assay for Core 1 β3galactosyltransferase (T-synthase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cosmc connection to the this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. COSMC mutations reduce T‐synthase activity in advanced Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aberrant Cosmc genes result in this compound expression in human colorectal carcinoma cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

The Role of Tn Antigen in Tumor Progression and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tn antigen (GalNAcα1-O-Ser/Thr) is a truncated mucin-type O-glycan that is aberrantly expressed in a wide variety of human carcinomas. Its appearance is a consequence of defects in the O-glycosylation pathway, most commonly due to mutations or epigenetic silencing of the COSMC gene, which encodes a crucial chaperone for the T-synthase. The presence of this compound on the surface of cancer cells is not merely a passive biomarker; it actively contributes to tumor progression and metastasis through a multifaceted array of mechanisms. This technical guide provides an in-depth exploration of the functional roles of this compound in oncology, detailing its involvement in key signaling pathways, its impact on the tumor microenvironment, and its utility as a therapeutic target. We present a comprehensive summary of quantitative data on this compound expression, detailed experimental protocols for its study, and visual representations of the molecular pathways it modulates.

Introduction: The Aberrant Glycosylation Hallmark of Cancer

Altered glycosylation is a universal feature of cancer cells, and the expression of truncated O-glycans, such as the this compound, is one of the most well-documented examples of this phenomenon.[1][2] In normal epithelial cells, the this compound is an intermediate structure that is further elongated by the action of Core 1 β1,3-galactosyltransferase (T-synthase) to form the T antigen (Core 1).[1][3] The proper folding and activity of T-synthase are dependent on a specific molecular chaperone encoded by the COSMC gene located on the X chromosome.[1][2] In many cancers, somatic mutations or epigenetic silencing of COSMC leads to a dysfunctional T-synthase, resulting in the accumulation and cell surface expression of the this compound.[2][4] This guide will elucidate the functional consequences of this aberrant glycosylation, focusing on how the this compound actively drives tumor progression and metastasis.

Quantitative Data on this compound Expression and Prognostic Significance

The expression of this compound is a common feature across a wide range of carcinomas and is often correlated with poor prognosis, increased metastatic potential, and reduced patient survival.[5][6][7] The following tables summarize the prevalence of this compound expression in various cancers and its association with key clinicopathological parameters.

Table 1: Prevalence of this compound Expression in Human Carcinomas

| Cancer Type | Percentage of Tn-Positive Cases | Reference(s) |

| Colorectal Cancer | 72-81% | [1][7] |

| Breast Cancer | ~90% | [3][5] |

| Lung Adenocarcinoma | High prevalence | [6] |

| Gastric Carcinoma | High prevalence | [5] |

| Ovarian Carcinoma | High prevalence | [1] |

| Cervical Cancer | High prevalence | [5] |

| Bladder Cancer | High prevalence | [5] |

| Prostate Cancer | High prevalence | [5] |

| Esophageal Adenocarcinoma | ~71% | [8] |

Table 2: Correlation of this compound Expression with Clinicopathological Parameters

| Cancer Type | Correlation with Tumor Stage/Grade | Correlation with Metastasis | Correlation with Poor Prognosis/Survival | Reference(s) |

| Esophageal Adenocarcinoma | Significant association with depth of tumor cell infiltration | - | - | [8] |

| Breast Cancer | - | Positively correlated with lymph node metastasis | Significantly shorter survival rate | [9] |

| Colorectal Cancer | - | Correlates with metastatic potential | Indicator of poor outcome | [5][6][7] |

| Lung Adenocarcinoma | - | - | Prognostic factor for overall and relapse-free survival | [6] |

| Ovarian Carcinoma | Associated with disease stage and histological grade | - | Associated with low overall survival time | [1] |

| Cervical Cancer | Good biomarker of invasive carcinoma | - | - | [1] |

Key Signaling Pathways Modulated by this compound

The this compound is not an inert bystander on the cancer cell surface. It actively participates in signaling cascades that promote tumorigenesis and metastasis. These interactions are often mediated by the binding of this compound to specific lectins on neighboring cells or by altering the function of the glycoprotein (B1211001) to which it is attached.

Immune Modulation via Macrophage Galactose-type Lectin (MGL)

One of the most critical functions of this compound is its ability to modulate the anti-tumor immune response. It achieves this primarily through its interaction with the Macrophage Galactose-type Lectin (MGL), a C-type lectin expressed on the surface of immature dendritic cells (DCs) and macrophages.[3][10][11]

-

Mechanism of Action: The binding of this compound on tumor cells to MGL on DCs can lead to a tolerogenic phenotype in the DCs.[7][10] This interaction can inhibit DC maturation and function, leading to reduced antigen presentation and subsequent suppression of T-cell mediated anti-tumor immunity.[11][12] This allows the tumor to evade immune surveillance.[3]

-

Downstream Effects: The MGL-Tn antigen interaction can trigger intracellular signaling in DCs, involving the phosphorylation of ERK1/2 and activation of NF-κB.[12] This signaling can lead to the secretion of immunosuppressive cytokines, further contributing to a tumor-friendly microenvironment.[13]

Caption: this compound on tumor cells binds to MGL on dendritic cells, triggering downstream signaling that leads to immune suppression.

Promotion of Cell Adhesion, Invasion, and Metastasis

The this compound plays a direct role in the physical processes of metastasis, including cell adhesion, invasion, and migration.

-

Interaction with Galectin-3: this compound, often carried on mucins like MUC1, can interact with galectin-3, a lectin expressed by both cancer and endothelial cells.[1] This interaction can promote the adhesion of cancer cells to the endothelium, a critical step in extravasation and the formation of distant metastases.[1][5]

-

Modulation of Integrin Function: Aberrant O-glycosylation with this compound on integrin subunits, such as β1 integrin, can alter their function.[6][14] This can lead to changes in cell adhesion to the extracellular matrix and impact cell migration and invasion.

-

Epithelial-Mesenchymal Transition (EMT): Expression of this compound has been shown to induce EMT, a process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype.[4] This is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin.

Caption: this compound promotes metastasis through enhanced cell adhesion, altered integrin function, and induction of EMT.

Activation of Oncogenic Signaling

The presence of this compound on cell surface receptors can directly impact their signaling activity, leading to the activation of pathways that drive tumor growth and survival.

-

EGFR/FAK Signaling: While the direct mechanistic link is still under investigation, studies have shown a correlation between this compound expression and the activation of the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling pathways.[6] Activation of these pathways is known to promote cell proliferation, survival, and migration.

Caption: this compound expression is associated with the activation of EGFR and FAK signaling pathways, promoting tumor progression.

This compound-Carrying Glycoproteins in Cancer

The functional effects of this compound are exerted through the glycoproteins that carry this aberrant glycan. Proteomic studies have begun to identify the specific proteins that are modified with this compound in cancer cells.

Table 3: Examples of this compound-Carrying Glycoproteins in Cancer

| Glycoprotein | Function | Cancer Type(s) | Reference(s) |

| MUC1 | Cell signaling, adhesion, immune modulation | Breast, Ovarian, Lung, Pancreatic, Colorectal | [15][16] |

| Integrins (e.g., β1) | Cell adhesion, migration, signaling | Various carcinomas | [6][14] |

| CD44 | Cell-cell and cell-matrix interactions, signaling | Lung adenocarcinoma | [5] |

| Death Receptors (e.g., DR4, DR5) | Apoptosis signaling | - | [6] |

| Amyloid precursor protein (APP) | Cell adhesion, neurite outgrowth | Colorectal cancer | [9] |

| Transforming growth factor beta 2 (TGFβ2) | Cell growth, proliferation, differentiation | Colorectal cancer | [9] |

| Solute carrier family 2 member 12 (SLC2A12) | Glucose transport | Colorectal cancer | [9] |

| Nidogen 2 (NID2) | Basement membrane assembly | Colorectal cancer | [9] |

| Calumenin (CALU) | Calcium binding, protein folding | Colorectal cancer | [9] |

| Sphingosine-1-phosphate receptor 1 (S1PR1) | Cell proliferation, survival, migration | Colorectal cancer | [9] |

| MUC13 | Cell signaling, proliferation | Colorectal cancer | [9] |

Experimental Protocols for the Study of this compound

This section provides detailed methodologies for the detection and functional analysis of the this compound in a research setting.

Immunohistochemistry (IHC) for this compound Detection in Tissues

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections to visualize this compound expression.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Citrate (B86180) buffer (10 mM, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 10% goat serum in TBST)

-

Primary antibody against this compound (e.g., ReBaGs6)[17]

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

DAB chromogen substrate

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 min).

-

Rehydrate through graded ethanol series (100%, 95%, 70%; 2 min each).

-

Wash in deionized water (2 x 5 min).

-

-

Antigen Retrieval:

-

Heat slides in citrate buffer in a pressure cooker or water bath (e.g., 95-100°C for 20-30 min).[17]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 min to quench endogenous peroxidase activity.[17]

-

Rinse with water and then TBST.

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 min at room temperature to prevent non-specific antibody binding.[17]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-Tn antibody at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash with TBST (3 x 5 min).

-

Incubate with biotinylated secondary antibody for 30-60 min at room temperature.

-

Wash with TBST (3 x 5 min).

-

Incubate with ABC reagent for 30 min at room temperature.

-

Wash with TBST (3 x 5 min).

-

-

Chromogenic Detection:

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 min.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Caption: Workflow for the immunohistochemical detection of this compound in tissue sections.

Flow Cytometry for this compound Detection on Cells

This protocol describes the staining of single-cell suspensions for the quantitative analysis of cell surface this compound expression.

Materials:

-

Single-cell suspension of cancer cells

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Primary antibody against this compound (e.g., FITC- or PE-conjugated) or a lectin like Vicia villosa lectin (VVL)[18]

-

(If using an unconjugated primary) Fluorochrome-conjugated secondary antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash cells with cold FACS buffer.

-

Resuspend cells at a concentration of 1x10^6 cells/mL in FACS buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the primary anti-Tn antibody or lectin at the predetermined optimal concentration.

-

Incubate for 30 min on ice in the dark.

-

(Optional, for unconjugated primary) Wash cells twice with FACS buffer and resuspend in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 min on ice in the dark.

-

-

Washing:

-

Wash cells twice with 1-2 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

-

Include an unstained control and an isotype control to set the gates for positive staining.

-

Caption: Workflow for the detection of cell surface this compound by flow cytometry.

Generation of Tn-Expressing Cancer Cell Lines

This protocol describes a method to generate cancer cell lines that stably express the this compound by knocking out the COSMC gene using CRISPR/Cas9.

Materials:

-

Cancer cell line of interest

-

CRISPR/Cas9 plasmid targeting the COSMC gene (co-expressing Cas9 and a guide RNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Culture medium and supplements

-

Puromycin or other selection antibiotic (if the plasmid contains a resistance gene)

-

96-well plates for single-cell cloning

-

FACS for sorting Tn-positive cells (optional)

Procedure:

-

gRNA Design and Plasmid Construction:

-

Design and clone a guide RNA (gRNA) targeting a critical exon of the COSMC gene into a Cas9-expressing plasmid.

-

-

Transfection:

-

Transfect the cancer cell line with the CRISPR/Cas9-COSMC plasmid using an appropriate transfection reagent according to the manufacturer's protocol.

-

-

Selection and Clonal Isolation:

-

48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

-

After selection, perform single-cell cloning by limiting dilution in 96-well plates or by sorting single cells into individual wells using FACS.

-

-

Screening and Validation:

-

Expand the single-cell clones.

-

Screen the clones for this compound expression using flow cytometry or western blotting with an anti-Tn antibody.

-

Validate the knockout of the COSMC gene by sequencing the targeted genomic region and confirming the absence of COSMC protein by western blot.

-

Caption: Workflow for generating Tn-expressing cancer cell lines via CRISPR/Cas9-mediated knockout of COSMC.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Identification of Tn-Glycosylated Proteins

This protocol provides a general workflow for identifying proteins carrying the this compound from a cell lysate.

Materials:

-

Tn-expressing cell lysate

-

Anti-Tn antibody or Tn-binding lectin (e.g., VVA) conjugated to beads (e.g., agarose (B213101) or magnetic beads)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Enzymes for in-gel or in-solution digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Cell Lysis:

-

Lyse Tn-expressing cells in a suitable lysis buffer to solubilize proteins.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with anti-Tn antibody- or lectin-conjugated beads overnight at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound Tn-glycosylated proteins from the beads using an appropriate elution buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Caption: Workflow for the identification of Tn-glycosylated proteins using immunoprecipitation-mass spectrometry.

Conclusion and Future Directions

The aberrant expression of the this compound is a key feature of many cancers that actively contributes to tumor progression and metastasis. Its roles in immune evasion, cell adhesion, invasion, and the activation of oncogenic signaling pathways make it a compelling target for the development of novel cancer therapies. The detailed methodologies provided in this guide offer a toolkit for researchers to further investigate the multifaceted functions of this important tumor-associated carbohydrate antigen. Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates signaling pathways, identifying the complete repertoire of Tn-glycosylated proteins in different cancers, and developing more effective strategies to therapeutically target Tn-expressing tumor cells. The continued exploration of the "sweet" world of cancer glycobiology holds immense promise for improving patient outcomes.

References

- 1. ovid.com [ovid.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The Cosmc connection to the this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The (Sialyl) this compound: Contributions to immunosuppression in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Proteomic analysis of Tn-bearing glycoproteins from different stages of melanoma cells reveals new biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of this compound O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting of macrophage galactose-type C-type lectin (MGL) induces DC signaling and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Targeting the cancer glycocalyx in salivary duct carcinoma: tumor‐associated mucin 1 (Tn‐MUC1) as a novel cell surface marker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression of MUC1 in different tumours and its clinical significance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking a Malignant Sweet Tooth: A Technical Guide to the Molecular Mechanisms of Aberrant Tn Antigen Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms underlying the aberrant expression of the Thomsen-nouveau antigen (Tn antigen), a truncated O-glycan that is a hallmark of many cancers. A comprehensive understanding of these pathways is critical for the development of novel diagnostics, targeted therapies, and immunotherapeutic strategies against a broad spectrum of malignancies.

The Core O-Glycosylation Pathway and the Genesis of the this compound

In healthy cells, protein O-glycosylation is a highly regulated process that begins in the Golgi apparatus. The synthesis of mucin-type O-glycans is initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that attach N-acetylgalactosamine (GalNAc) to serine or threonine residues on a polypeptide chain. This initial structure, GalNAcα1-O-Ser/Thr, is the this compound.

Under normal physiological conditions, the this compound is a transient intermediate. It is promptly converted to the core 1 O-glycan structure (T antigen) by the enzyme core 1 β1,3-galactyltransferase (C1GALT1), commonly known as T-synthase. The T antigen then serves as a precursor for the synthesis of more complex, branched O-glycans. The aberrant expression of the this compound on the cell surface of cancer cells is a result of a disruption in this core pathway, primarily due to the inactivation of T-synthase.

Molecular Mechanisms of T-Synthase Inactivation